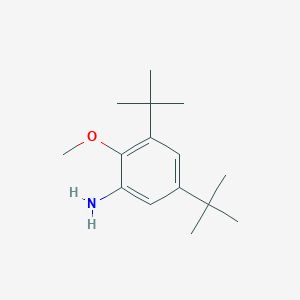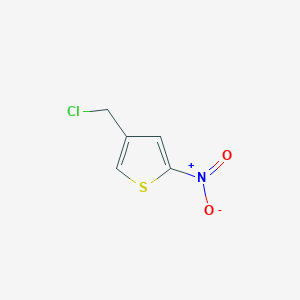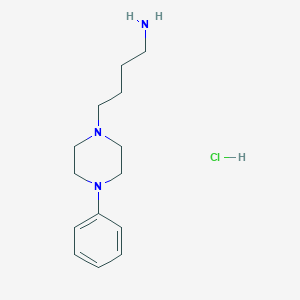
3,5-Di-tert-butyl-2-methoxyaniline
Übersicht
Beschreibung
3,5-Di-tert-butyl-2-methoxyaniline is an organic compound with the molecular formula C15H25NO and a molecular weight of 235.37 g/mol. It is characterized by the presence of two tert-butyl groups and a methoxy group attached to an aniline structure. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-di-tert-butyl-2-methoxyaniline typically involves the following steps:
Nitration: Aniline is nitrated to produce 3,5-dinitroaniline.
Reduction: The nitro groups are reduced to amino groups, resulting in 3,5-diaminobenzene.
Bromination: Bromination of 3,5-diaminobenzene leads to the formation of 3,5-dibromobenzene.
Tert-Butylation: The bromine atoms are replaced with tert-butyl groups through a tert-butylation reaction.
Methoxylation: Finally, the hydrogen atom on the benzene ring is substituted with a methoxy group to yield this compound.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Di-tert-butyl-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the aniline group to a nitroso or nitro group.
Reduction: Reduction reactions can reduce the nitro group to an amine.
Substitution: Substitution reactions can replace the hydrogen atoms on the benzene ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkylating agents (e.g., tert-butyl chloride).
Major Products Formed:
Oxidation: Nitrosoaniline and nitroaniline.
Reduction: Aniline and its derivatives.
Substitution: Halogenated derivatives and alkylated products.
Wissenschaftliche Forschungsanwendungen
3,5-Di-tert-butyl-2-methoxyaniline is widely used in scientific research due to its unique properties. It serves as a precursor for the synthesis of various pharmaceuticals, dyes, and polymers. In biology, it is used as a fluorescent probe for imaging and tracking cellular processes. In medicine, it is explored for its potential therapeutic effects in treating various diseases. In industry, it is utilized as an antioxidant and stabilizer in the production of plastics and rubber.
Wirkmechanismus
3,5-Di-tert-butyl-2-methoxyaniline is similar to other compounds such as 2,6-di-tert-butylphenol and 4-tert-butylphenol. it is unique in its combination of tert-butyl and methoxy groups, which confer enhanced stability and antioxidant properties. These similar compounds are also used as antioxidants and stabilizers, but this compound stands out due to its superior performance in various applications.
Vergleich Mit ähnlichen Verbindungen
2,6-Di-tert-butylphenol
4-tert-Butylphenol
Butylated hydroxytoluene (BHT)
Butylated hydroxyanisole (BHA)
Eigenschaften
IUPAC Name |
3,5-ditert-butyl-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-14(2,3)10-8-11(15(4,5)6)13(17-7)12(16)9-10/h8-9H,16H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFIMHWMRKFKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893397-17-6 | |
| Record name | 3,5-di-tert-butyl-2-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521145.png)





![4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521156.png)


![4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1521161.png)



![4-{[(4-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521166.png)
